2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that a thiazole derivative can undergo depend on its molecular structure.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Design and Synthesis for Potential Therapeutic Agents
A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated moderate to excellent cytotoxicity against EGFR high-expressed cancer cell lines, such as A549, HeLa, and SW480, suggesting their potential application in cancer therapy. Their selective cytotoxic effects against cancer cells over normal cells highlight their therapeutic promise, with one compound exhibiting potent activities with low IC50 values across various cancer cell lines (Lan Zhang et al., 2017).
Antibacterial Agents
Another research avenue explores the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents. These compounds have shown significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential in treating bacterial infections. Their non-cytotoxic concentrations against mammalian cells further affirm their therapeutic potential (M. Palkar et al., 2017).
Synthesis Methodologies
Efficient synthesis methods for benzazoles, including benzothiazoles, have been developed through aquatic reactions. Such methodologies provide a foundation for the synthesis of compounds like 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide, enabling their application in various research and therapeutic contexts (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).
Antioxidative and Antiproliferative Activity
The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antiproliferative and antioxidative activities have shown promising results. These compounds have been tested against human cancer cells, demonstrating significant antioxidative capacities and potential as antiproliferative agents. Their dual activity makes them valuable in the development of new therapeutic agents (M. Cindrić et al., 2019).
Building Blocks in Drug Discovery
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been outlined, providing new building blocks in drug discovery. These compounds offer the possibility to explore chemical space around molecules studied as ligands for chosen targets, indicating their utility in medicinal chemistry and drug development processes (Martina Durcik et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells , specifically HeLa, A549, and MCF-7 cell lines . The compound has shown potent growth inhibition properties against these cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis and causing cell cycle arrest . Specifically, it has been observed to cause both S-phase and G2/M-phase arrests in the HeLa cell line .
Biochemical Pathways
The compound affects the cell cycle regulation pathways and the apoptotic pathways . By inducing cell cycle arrest, it disrupts the normal progression of the cell cycle, preventing the cancer cells from proliferating . By inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of growth of the cancer cells . Some compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-27-19)18(24)20-9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMKRQKVCNSNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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